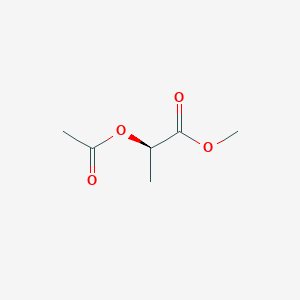
(2,2,2-Trifluoroacetyl)-D-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,2-Trifluoroacetyl)-D-tyrosine is a fluorinated derivative of D-tyrosine, an amino acid. The introduction of the trifluoroacetyl group significantly alters the physical and chemical properties of the parent compound, making it a valuable molecule in various scientific and industrial applications. The trifluoroacetyl group is known for its high electronegativity, stability, and lipophilicity, which can enhance the biological activity and metabolic stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trifluoroacetyl)-D-tyrosine typically involves the reaction of D-tyrosine with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The process can be summarized as follows:
- Dissolve D-tyrosine in an appropriate solvent.
- Add trifluoroacetic anhydride or trifluoroacetyl chloride to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: (2,2,2-Trifluoroacetyl)-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2,2-Trifluoroacetyl)-D-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique properties.
Medicine: Investigated for its potential as a drug candidate or a drug delivery agent, owing to its enhanced stability and bioactivity.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties
Wirkmechanismus
The mechanism of action of (2,2,2-Trifluoroacetyl)-D-tyrosine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The compound may also influence cellular signaling pathways and metabolic processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(2,2,2-Trifluoroacetyl)-L-tyrosine: A similar compound with the L-configuration of tyrosine.
Trifluoroacetylated amino acids: Other amino acids modified with the trifluoroacetyl group, such as (2,2,2-Trifluoroacetyl)-L-phenylalanine.
Uniqueness: (2,2,2-Trifluoroacetyl)-D-tyrosine is unique due to its specific stereochemistry (D-configuration) and the presence of the trifluoroacetyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Eigenschaften
Molekularformel |
C11H10F3NO4 |
|---|---|
Molekulargewicht |
277.20 g/mol |
IUPAC-Name |
(2R)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/t8-/m1/s1 |
InChI-Schlüssel |
MSIICIIOIIEGNY-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)C(F)(F)F)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)







![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)
